![molecular formula C20H18F6N2O4S B2407847 N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline CAS No. 1025680-72-1](/img/structure/B2407847.png)

N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

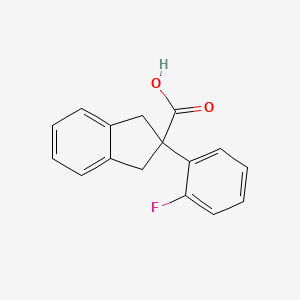

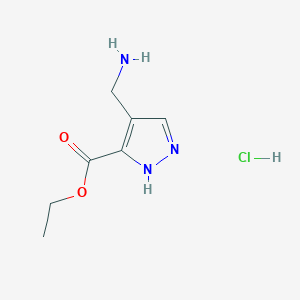

N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C20H18F6N2O4S and its molecular weight is 496.42. The purity is usually 95%.

BenchChem offers high-quality N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Julia-Kocienski Olefination Reaction

- The compound has been used in the Julia-Kocienski olefination reaction with carbonyl compounds. This reaction is useful for synthesizing a variety of alkenes and dienes, including methoxylated stilbenes like trimethylated resveratrol. These syntheses show good yields and stereoselectivities (Alonso et al., 2005).

Fluorescent Scaffolds

- A series of compounds related to N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline have been synthesized and shown to have high fluorescence emissions in solid state. These compounds, due to well-defined intramolecular hydrogen bonds, exhibit fluorescence enhancement and improved photostability. They have potential as solid-state fluorescence materials and turn-on-type probes based on aggregation-induced emission (Beppu et al., 2014).

Chemodosimeter for Sulfite

- A derivative of this compound has been synthesized as a fluorescent probe for sulfite ion. This application is particularly relevant in detecting excessive addition of sulfite in the food industry. The chemodosimeter offers far-red to near-infrared emission in both aqueous and solid state conditions, indicating its potential in luminescent functional materials (Wu et al., 2017).

Synthesis of α,β-Unsaturated Esters and Weinreb Amides

- The compound is used in the Julia–Kocienski olefination of aldehydes to afford α,β-unsaturated esters and Weinreb amides. This process shows high stereoselectivities and good yields, demonstrating its effectiveness in organic synthesis (Alonso et al., 2008).

Catalytic Asymmetric N-Arylation

- N-aryl compounds related to N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline have been synthesized with high enantioselectivity. These compounds, having an N-C chiral axis, are significant in asymmetric enolate chemistry (Kitagawa et al., 2006).

Propiedades

IUPAC Name |

N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F6N2O4S/c1-18(2,3)12-4-6-16(7-5-12)33(31,32)17(28(29)30)11-27-15-9-13(19(21,22)23)8-14(10-15)20(24,25)26/h4-11,27H,1-3H3/b17-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSIHJOWAUEGAC-GZTJUZNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F6N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2407767.png)

![2-[4-(Tert-butyl)phenyl]-2-morpholin-4-ylethylamine](/img/structure/B2407770.png)

![2-(benzylthio)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2407772.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2407776.png)

![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2407780.png)

![(Z)-N-[5-(Furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]but-2-enamide](/img/structure/B2407787.png)